N-(4-ethoxyphenyl)-2-hydroxyacetamide

説明

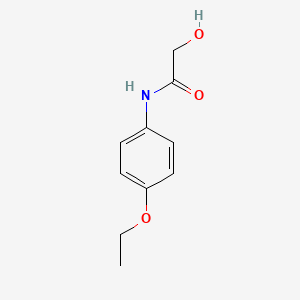

N-(4-ethoxyphenyl)-2-hydroxyacetamide is a chemical compound known for its analgesic and antipyretic properties. It is structurally related to phenacetin, a compound that was widely used as a pain reliever and fever reducer before being withdrawn from the market due to safety concerns . The compound has a molecular formula of C10H13NO3 and a molar mass of 195.22 g/mol.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-2-hydroxyacetamide can be achieved through the Williamson ether synthesis. This involves the reaction of 4-ethoxyphenol with ethyl iodide in the presence of a base such as potassium carbonate. The resulting product is then reacted with acetic anhydride to form the final compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving recrystallization from water to obtain the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the ethoxy group, to form different substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and ceric ammonium nitrate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Various reduced forms of the compound.

Substitution: Substituted derivatives with different functional groups replacing the ethoxy group.

科学的研究の応用

Chemistry

N-(4-ethoxyphenyl)-2-hydroxyacetamide serves as a precursor in the synthesis of various organic compounds. Its structural properties allow it to be utilized in chemical reactions as a reagent for creating more complex molecules.

Biology

The compound is the subject of ongoing studies aimed at understanding its biological activities:

- Analgesic Properties : It exhibits pain-relieving effects by targeting sensory tracts within the spinal cord, similar to its analogs like paracetamol (acetaminophen).

- Antipyretic Effects : It is studied for its ability to reduce fever through mechanisms that involve the modulation of neurotransmitter release and inhibition of cyclooxygenase enzymes.

Medicine

Research continues to explore the therapeutic potential of this compound:

- Pain Management : Investigations are ongoing to determine its efficacy as an analgesic agent in clinical settings.

- Fever Reduction : Its antipyretic properties make it a candidate for treating fever-related conditions.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Analgesic Activity Study : A study demonstrated that this compound effectively reduced pain in animal models comparable to standard analgesics like paracetamol .

- Antipyretic Effects Research : Another investigation focused on its ability to lower fever in induced models, showing significant results that warrant further clinical exploration .

- Synthesis and Biological Activity : Research into derivatives of this compound indicated that modifications could enhance its biological activity against specific targets like histone deacetylases, indicating potential for cancer treatment .

作用機序

The mechanism of action of N-(4-ethoxyphenyl)-2-hydroxyacetamide involves its impact on the synthesis of prostaglandins. It inhibits the function of the enzyme cyclooxygenase (COX), which is responsible for the formation of prostaglandins. This inhibition reduces pain perception and lowers fever by decreasing the temperature set point in the brain . The compound also has a depressant action on the heart, acting as a negative inotrope .

類似化合物との比較

Phenacetin: An analgesic and antipyretic compound with a similar structure but withdrawn from the market due to safety concerns.

Paracetamol (Acetaminophen): A widely used analgesic and antipyretic with a similar mechanism of action but a different safety profile.

Aspirin: Another analgesic and antipyretic that also has anti-inflammatory properties.

Uniqueness: N-(4-ethoxyphenyl)-2-hydroxyacetamide is unique in its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs.

生物活性

N-(4-ethoxyphenyl)-2-hydroxyacetamide, commonly known as Phenacetin, is a compound with a significant historical background in medicine, primarily recognized for its analgesic and antipyretic properties. Despite its withdrawal from the market due to safety concerns, ongoing research continues to explore its biological activities and potential applications in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₃NO₃, characterized by the following structural features:

- Ethoxy Group : Contributes to hydrophobic interactions.

- Hydroxyl Group : Facilitates hydrogen bonding, enhancing solubility in biological systems.

- Aromatic Ring : Provides stability and potential for various chemical interactions.

These features suggest that this compound may interact with biological systems through multiple mechanisms, including enzyme inhibition and receptor modulation.

Target of Action

This compound primarily targets the sensory tracts within the spinal cord. Its analgesic effects are attributed to its ability to inhibit pain signaling pathways.

Mode of Action

The compound acts on the central nervous system (CNS) by modulating neurotransmitter release and influencing pain perception. It is metabolized into paracetamol (acetaminophen), which is responsible for its analgesic effects. The key biochemical pathways involved include:

- Inhibition of Cyclooxygenase (COX) : Reduces prostaglandin synthesis, leading to decreased pain and inflammation.

- Interaction with Cannabinoid Receptors : Some studies suggest that it may influence endocannabinoid signaling pathways, contributing to its analgesic properties.

Pharmacokinetics

This compound undergoes hepatic metabolism where it is converted into paracetamol and other metabolites. The pharmacokinetic profile includes:

- Absorption : Rapidly absorbed from the gastrointestinal tract.

- Distribution : Widely distributed throughout body tissues.

- Metabolism : Primarily through cytochrome P450 enzymes, leading to both active and inactive metabolites.

- Excretion : Primarily excreted via urine as conjugated metabolites.

Biological Activity and Applications

Research has highlighted several biological activities associated with this compound:

- Analgesic Effects : Demonstrated efficacy in reducing pain intensity in various models.

- Antipyretic Effects : Effective in lowering fever by acting on the hypothalamus.

- Potential Anticancer Activity : Preliminary studies suggest that derivatives may exhibit cytotoxic effects against cancer cell lines.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Notable Research Outcomes

- Analgesic Efficacy : In animal models, this compound exhibited significant pain relief comparable to standard analgesics.

- Safety Profile : Studies indicated that genetic variations in metabolic enzymes can lead to increased toxicity in certain populations, emphasizing the need for personalized medicine approaches.

特性

IUPAC Name |

N-(4-ethoxyphenyl)-2-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-2-14-9-5-3-8(4-6-9)11-10(13)7-12/h3-6,12H,2,7H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUHYRDNSIRHHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177041 | |

| Record name | Fenacetinol [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22521-79-5 | |

| Record name | N-(4-Ethoxyphenyl)-2-hydroxyacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22521-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenacetinol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022521795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenacetinol [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENACETINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SP28AL52TM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。